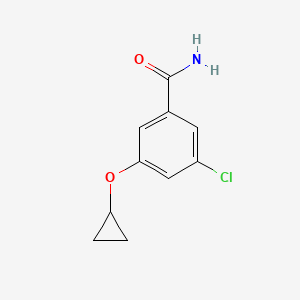

3-Chloro-5-cyclopropoxybenzamide

Description

3-Chloro-5-cyclopropoxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 3-position and a cyclopropoxy group at the 5-position of the benzene ring. Benzamide derivatives are widely studied in medicinal and agrochemical research due to their hydrogen-bonding capacity (amide group) and tunable electronic profiles.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyloxybenzamide |

InChI |

InChI=1S/C10H10ClNO2/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H2,12,13) |

InChI Key |

OHEJZJHQVLMMND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxybenzamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-cyclopropoxybenzoic acid. This can be achieved by the chlorination of 5-cyclopropoxybenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst.

Amidation Reaction: The 3-chloro-5-cyclopropoxybenzoic acid is then converted to 3-chloro-5-cyclopropoxybenzamide through an amidation reaction. This involves reacting the acid with ammonia (NH3) or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-cyclopropoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of 3-chloro-5-cyclopropoxybenzoic acid.

Reduction: Formation of 3-chloro-5-cyclopropoxyaniline.

Hydrolysis: Formation of 3-chloro-5-cyclopropoxybenzoic acid and ammonia or amine.

Scientific Research Applications

3-Chloro-5-cyclopropoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Substituents |

|---|---|---|---|---|

| 3-Chloro-5-cyclopropoxybenzamide | Not provided | C₁₀H₁₀ClNO₂ | Amide, Cyclopropoxy ether, Chloro | 3-Cl, 5-cyclopropoxy |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | Aldehyde, Chloro | 3-Cl |

| 3-Chlorobenzamide | 609-66-3 | C₇H₆ClNO | Amide, Chloro | 3-Cl |

| 5-cyclopropoxybenzamide | Not provided | C₁₀H₁₁NO₂ | Amide, Cyclopropoxy ether | 5-cyclopropoxy |

Key Observations:

3-Chlorobenzaldehyde (CAS 587-04-2): Lacks the amide and cyclopropoxy groups, making it more reactive (aldehyde group) but less suited for hydrogen-bonding interactions. Its toxicity and handling precautions (e.g., immediate skin decontamination ) contrast with benzamides, which are generally less volatile.

3-Chlorobenzamide: Shares the chloro and amide groups but lacks the cyclopropoxy substituent. This reduces steric hindrance and lipophilicity compared to 3-Chloro-5-cyclopropoxybenzamide.

5-cyclopropoxybenzamide: Highlights the cyclopropoxy group’s role in enhancing lipophilicity and metabolic stability, though the absence of chloro reduces electronic effects on the aromatic ring.

Table 2: Hypothetical Property Comparison*

| Property | 3-Chloro-5-cyclopropoxybenzamide | 3-Chlorobenzaldehyde | 3-Chlorobenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 211.65 | 140.57 | 155.58 |

| Solubility (Water) | Low (amide enhances polarity) | Low (aldehyde hydrophobic) | Moderate |

| LogP (Lipophilicity) | ~2.5 (cyclopropoxy increases) | ~1.8 | ~1.2 |

| Reactivity | Moderate (stable amide) | High (aldehyde oxidation) | Low |

*Data inferred from structural analogs; specific values for 3-Chloro-5-cyclopropoxybenzamide require experimental validation.

Research Findings:

- Cyclopropoxy vs.

- Chloro Substitution: The 3-chloro group may direct electrophilic substitution reactions to the para position, influencing synthetic pathways.

- Safety Profile: Benzaldehydes like 3-Chlorobenzaldehyde require stringent safety measures (e.g., immediate eye irrigation ), whereas benzamides are typically handled with standard laboratory precautions.

Notes on Limitations and Further Research

The provided evidence focuses on 3-Chlorobenzaldehyde, limiting direct comparisons with 3-Chloro-5-cyclopropoxybenzamide. Key data gaps include:

- Experimental LogP, solubility, and toxicity profiles for 3-Chloro-5-cyclopropoxybenzamide.

- Biological activity studies (e.g., enzyme inhibition assays).

- Synthetic routes leveraging the cyclopropoxy group’s unique reactivity.

Future work should prioritize these areas to establish authoritative applications for 3-Chloro-5-cyclopropoxybenzamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.